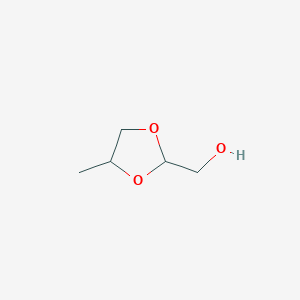![molecular formula C17H19NO B14300029 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol CAS No. 113575-82-9](/img/structure/B14300029.png)
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol is an organic compound that features a phenol group attached to a methylated tetrahydronaphthalenyl amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with a methylating agent followed by coupling with a phenol derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of phenol derivatives .
Wissenschaftliche Forschungsanwendungen
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1,2,3,4-tetrahydronaphthalen-2-amine
- 4-methylphenol
- 2-methyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
What sets 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol apart is its unique combination of a phenol group with a methylated tetrahydronaphthalenyl amine. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
| 113575-82-9 | |
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-18(15-8-10-17(19)11-9-15)16-7-6-13-4-2-3-5-14(13)12-16/h2-5,8-11,16,19H,6-7,12H2,1H3 |
InChI-Schlüssel |
NPJRWUYRUZSKMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCC2=CC=CC=C2C1)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)





![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)

